Pyridazine hydrochloride

説明

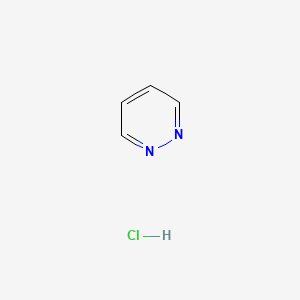

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

pyridazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2.ClH/c1-2-4-6-5-3-1;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJZBOIOPMOUCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NN=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210657 | |

| Record name | Pyridazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6164-80-3 | |

| Record name | Pyridazine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6164-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006164803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6164-80-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIDAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H89TA38H81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Pyridazine Hydrochloride and Its Derivatives

Established Synthesis Routes for Pyridazine (B1198779) Hydrochloride

The preparation of pyridazine hydrochloride has traditionally been achieved through direct reaction pathways involving pyridine (B92270) and a source of hydrogen chloride. These methods are well-documented and are categorized based on the physical states of the reactants.

The liquid-liquid synthesis method involves the reaction of pyridine with aqueous hydrochloric acid. chemicalbook.com While straightforward, this approach necessitates the removal of excess water, which can be a time-consuming process. acs.org The reported yield for this method is approximately 85%. chemicalbook.comgoogle.com A significant drawback of this technique is the difficulty in obtaining completely anhydrous this compound, and the quality of the resulting product can be compromised by the presence of residual moisture. google.com

One specific example of a liquid-liquid synthesis involves dissolving maleic anhydride (B1165640) in water, followed by a reaction with liquid chlorine. The resulting chloro-maleic anhydride is then reacted with a hydrazine (B178648) hydrate (B1144303) solution to which hydrochloric acid has been added. google.com Another approach involves the condensation reaction of a pyridine derivative in the presence of an inert catalyst like potassium carbonate in a tetrahydrofuran (B95107) (THF) solvent. researchgate.net

A more efficient and higher-yielding approach is the gas-liquid synthesis method, where gaseous hydrogen chloride is passed through a solution of pyridine. chemicalbook.com This method boasts a higher yield of around 92%. chemicalbook.comgoogle.com A common procedure involves dissolving pure pyridine in an anhydrous solvent, such as ether or dichloromethane, and then bubbling dry hydrogen chloride gas through the solution. acs.orggoogle.com The reaction is typically conducted in a cold water bath to manage the exothermic nature of the reaction. google.com This process leads to the precipitation of white pyridine hydrochloride crystals. google.com

A clean preparation method involves generating hydrogen chloride gas by reacting concentrated sulfuric acid with hydrochloric acid. google.com This gas is then dried and introduced into a solution of pyridine in an organic solvent, resulting in a high-purity product with a yield of over 98% and a water content of less than 0.2%. google.com

| Method | Reactants | Yield | Key Features |

| Liquid-Liquid Synthesis | Pyridine, Hydrochloric Acid | ~85% | Requires water removal, can result in a less pure, non-anhydrous product. chemicalbook.comgoogle.com |

| Gas-Liquid Synthesis | Pyridine, Hydrogen Chloride Gas | ~92% | Higher yield, can produce a high-purity, anhydrous product. chemicalbook.comgoogle.comgoogle.com |

Liquid-Liquid Synthesis Methods

Novel Approaches in Pyridazine and Pyridazinone Synthesis

Recent advancements in synthetic chemistry have led to the development of innovative methods for the synthesis of pyridazine and pyridazinone derivatives, focusing on efficiency, diversity, and sustainability.

Multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like pyridazines from simple starting materials in a single step. acsgcipr.org These reactions are atom-economical and can be accelerated using techniques such as microwave irradiation or flow chemistry. acsgcipr.org For instance, a novel MCR between a 2-phenylhydrazono derivative, malononitrile, and various aldehydes or acetone (B3395972) under high pressure has been shown to produce pyridazino[5,4,3-de] mdpi.comnih.govnaphthyridine derivatives. researchgate.net Another example is the Groebke–Blackburn–Bienaymé reaction, which has been successfully employed for the synthesis of imidazo[1,2‐a]pyridines, imidazo[1,2‐a]pyrazines, and imidazo[1,2‐b]pyridazines in a green solvent like eucalyptol. researchgate.net

Microwave-assisted synthesis has gained significant traction as it often leads to shorter reaction times and higher yields compared to conventional heating methods. bas.bgmdpi.com This technique has been successfully applied to the synthesis of various pyridazine and pyridazinone derivatives. For example, the condensation of hydrazone derivatives with aldehydes to form pyridazinones has been shown to be highly efficient under microwave irradiation. bas.bg Similarly, novel 1-thiazolyl-pyridazinedione derivatives have been prepared via a microwave-assisted multi-component synthesis, offering an eco-friendly and high-yield route. mdpi.com The synthesis of 4,5-dihalo-pyridazin-3-ones with polyfluoro substituents has also been achieved in good yields using this method. tandfonline.com

| Reaction | Reactants | Conditions | Product |

| Condensation | Hydrazone derivatives, Aldehydes | Microwave irradiation | Pyridazinones bas.bg |

| Multi-component | 2-Phenylhydrazono derivative, Malononitrile, Aldehydes/Acetone | High pressure | Pyridazino[5,4,3-de] mdpi.comnih.govnaphthyridine derivatives researchgate.net |

| Cyclization | Polyfluorinated hydrazines, Dichloro- or dibromomucoic acid | Microwave irradiation | N2-substituted 2H-pyridazine-3-ones tandfonline.com |

Catalytic methods, particularly those employing transition metals like ruthenium and palladium, have proven to be versatile and effective for the synthesis of functionalized pyridazines.

Ruthenium Catalysis: Ruthenium catalysts have been utilized in the isomerization of alkynediols to 1,4-diketones, which can then undergo in-situ cyclization to form pyridazines. researchgate.netthieme-connect.de For example, using Ru(PPh3)3(CO)H2/xantphos as a catalyst facilitates this transformation. researchgate.net Ruthenium complexes with pyridazine-3-carboxylic acid have also been synthesized, demonstrating the coordination chemistry of these ligands with the metal center. mdpi.com

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to synthesize aryl- and heteroaryl-substituted pyridazines. mdpi.comnih.govacs.org This method is advantageous due to the ready availability of coupling partners and the versatility of the synthetic route. mdpi.com The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to a halogen-carbon bond. mdpi.com Palladium-catalyzed cascade reactions have also been developed to synthesize multi-substituted imidazo[1,2-a]pyridazine derivatives in an environmentally friendly manner using water as a promoter. bohrium.com

Microwave-Assisted Synthesis

Synthesis of Specific this compound Derivatives

The creation of specific pyridazine derivatives often involves multi-step syntheses to introduce desired functional groups or to build complex, fused-ring structures. These targeted molecules are frequently prepared as hydrochloride salts to enhance their stability and solubility.

The functionalization of the pyridazine core is crucial for modulating its chemical and biological properties. Strategies have been developed to introduce a wide variety of substituents, such as esters, ketones, and various (hetero)aromatic groups. kuleuven.bemdpi.com

One prominent strategy involves the use of 4,4-dichloro-1,2-diazabuta-1,3-dienes, which react with CH-acids like dimethyl malonate or cyanoacetic esters to produce highly functionalized pyridazine derivatives in moderate to excellent yields. researchgate.net Another versatile method is the Diaza-Wittig reaction, which serves as a key step in synthesizing pyridazines with ester or ketone groups. kuleuven.be This approach allows for the introduction of diverse substituents, including alkyl, cycloalkyl, and aryl groups, at specific positions on the heterocyclic ring. kuleuven.be

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are also advantageous for synthesizing pyridazine derivatives. mdpi.com This method is valued for its versatility and the ready availability of coupling components. The inherent electron-deficient nature of the pyridazine heterocycle facilitates the oxidative addition of palladium to a carbon-halogen bond, often without needing specialized or costly ligands. mdpi.com

Furthermore, direct substitution on a pre-formed pyridazine ring is a common route. For instance, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones can be treated with reagents like phosphorus oxychloride or phosphorus pentasulphide to yield corresponding chloropyridazine and pyridazinethione derivatives, respectively. nih.gov

Table 1: Synthesis of Functionalized Pyridazine Derivatives

| Starting Material(s) | Key Reagent/Reaction | Functionalized Product | Reference(s) |

| 4,4-Dichloro-1,2-diazabuta-1,3-dienes, Dimethyl malonate | Nucleophilic reaction | Highly functionalized pyridazine derivatives | researchgate.net |

| 1,3-Diketones | Diaza-Wittig reaction | Pyridazines with ester or ketone groups | kuleuven.be |

| Halogenated pyridazine, (Hetero)aryl boronic acid | Suzuki-Miyaura cross-coupling | Pyridazines with (hetero)aromatic moieties | mdpi.com |

| 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Phosphorus oxychloride | Chloropyridazine derivative | nih.gov |

Fused ring pyridazines, where the pyridazine ring is part of a larger polycyclic system, are of significant interest. Their synthesis often involves intramolecular reactions or cycloaddition strategies.

A notable method for creating fused systems is the thermally induced intramolecular Diels-Alder reaction. For example, 3-(alkynyl-X)-substituted 4-pyridazinecarbonitriles (where X can be O or NH) undergo this reaction to form fused benzonitriles. mdpi.com Another powerful technique is the [4+2] cycloaddition reaction, which has been used to synthesize pyrido[2,3-c]pyridazine (B12844688) scaffolds from α-halogenated N-tosylhydrazones and 1,4-dihydropyridines under mild, base-promoted conditions. acs.org

The reaction of 1,2-diacylcyclopentadienes, also known as fulvenes, with hydrazine hydrate provides a direct route to 5,6-fused ring pyridazines. liberty.edu Additionally, existing pyridazine derivatives can be used as building blocks for fused systems. The reaction of 3-chloro-6-[4-(1H-imidazol-1-yl)phenyl]pyridazine with hydrazine hydrate leads to a 3-hydrazinyl derivative, which can then be cyclized to form 1,2,4-triazolo[4,3-b]pyridazines. sci-hub.se A similar strategy starting from 1,3-diketones can produce versatile chloropyridazines that are then condensed with various reagents to yield a range of substituted, fused pyridazines. thieme-connect.com

Table 2: Examples of Fused Ring Pyridazine Synthesis

| Synthetic Strategy | Reactants | Fused Ring Product | Reference(s) |

| Intramolecular [4+2] Cycloaddition | 3-(Alkynyloxy)-4-pyridazinecarbonitrile | Fused benzonitriles | mdpi.com |

| Intermolecular [4+2] Cycloaddition | α-Halogenated N-tosylhydrazones, 1,4-Dihydropyridines | Pyrido[2,3-c]pyridazines | acs.org |

| Condensation/Cyclization | 1,2-Diacylcyclopentadienes, Hydrazine hydrate | 5,6-Fused ring pyridazines | liberty.edu |

| Substitution/Cyclization | 3-Chloro-6-arylpyridazine, Hydrazine hydrate, Formic acid | 1,2,4-Triazolo[4,3-b]pyridazines | sci-hub.se |

Pyridazine-Based Compounds with Functionalized Groups

Reaction Mechanisms in Pyridazine and this compound Synthesis

Understanding the reaction mechanisms involved in pyridazine synthesis is fundamental to developing new synthetic routes and optimizing existing ones. Key mechanisms include nucleophilic substitutions, cycloadditions, and rearrangements.

Nucleophilic substitution is a cornerstone of pyridazine chemistry, allowing for the functionalization of the pyridazine ring. acs.org The electron-deficient nature of the ring makes it susceptible to attack by nucleophiles. mdpi.com When halogenated pyridazines are treated with nucleophiles like potassium amide in liquid ammonia (B1221849), several mechanisms can operate. wur.nl

These mechanisms include:

S_N(AE) : This involves the A ddition of the nucleophile to the carbon atom bearing the leaving group, forming a σ-intermediate, followed by the E limination of the halide ion. wur.nl

S_N(ANRORC) : This mechanism involves an A ddition of the N ucleophile, followed by R ing O pening and subsequent R ing C losure. This pathway is particularly noted in the reactions of halogenopyrimidines and halogenopyrazines. wur.nl

Cine-substitution : In this pathway, the nucleophile attacks a ring carbon atom that is not attached to the leaving group. This is followed by protonation and the elimination of a hydrogen halide. wur.nl

A practical example is the reaction of 3,6-dichloro-4-methylpyridazine (B106839) with nucleophiles such as hydrazine hydrate, ammonia, or sodium methoxide, which results in monosubstituted products. jst.go.jp

Cycloaddition reactions are powerful tools for constructing the pyridazine ring itself, often with high regioselectivity. The most common among these is the [4+2] cycloaddition, also known as the Diels-Alder reaction. acs.orgrsc.org

A key variant is the inverse-electron-demand Diels-Alder (IEDDA) reaction. beilstein-journals.org In this process, an electron-poor diene, such as a substituted 1,2,4,5-tetrazine, reacts with an electron-rich dienophile, like an alkyne or silyl (B83357) enol ether. beilstein-journals.orgrsc.orgorganic-chemistry.org This reaction proceeds through a cycloaddition followed by the elimination of dinitrogen (denitrogenation) to yield the aromatic pyridazine ring. rsc.org

Other cycloaddition variants are also employed. Aza-Diels-Alder reactions between 1,2,3-triazines and 1-propynylamines provide a metal-free and neutral pathway to 6-aryl-pyridazin-3-amines. acs.org Furthermore, [3+n] cycloadditions, such as the [3+2] cycloaddition of pyridazinium ylides with alkynes, have been used to synthesize fused systems like pyrrolo[1,2-b]pyridazines. mdpi.com

Rearrangement reactions, while less common than substitutions or cycloadditions, offer unique pathways to certain pyridazine structures. One notable example is the Chapman rearrangement, which involves the thermal conversion of aryl N-arylbenzimidates into N-aroyldiphenylamines. wisdomlib.org This reaction has been specifically applied to the synthesis of pyridazine derivatives, including 1,2-dialkylpyridazine-3,6-diones. wisdomlib.org

Another relevant rearrangement is the nitramine rearrangement. This has been explored in the context of condensed pyridazine systems, such as during the nitration of 1,4-diaminopyridazino[4,5-d]pyridazine. unm.edu

Decarboxylation Processes

Decarboxylation of pyridazinecarboxylic acids serves as a significant and versatile method for the synthesis of pyridazine and its derivatives. thieme-connect.dethieme-connect.de This process, which involves the removal of a carboxyl group, is often accomplished by heating the carboxylic acid precursor, sometimes in the presence of a catalyst or in a suitable solvent. thieme-connect.de The parent pyridazine heterocycle was initially synthesized through the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, which was then subjected to decarboxylation. wikipedia.org

The ease of decarboxylation can differ based on the position of the carboxylic acid group on the pyridazine ring. Carboxylic acid groups at the 3 and 6 positions tend to decarboxylate more readily than those at the 4 and 5 positions, which often require more stringent reaction conditions. thieme-connect.de This differential reactivity allows for selective decarboxylation in polycarboxylic pyridazine derivatives. For instance, heating pyridazine-3,4,5,6-tetracarboxylic acid in dilute hydrochloric acid yields pyridazine-4,5-dicarboxylic acid. thieme-connect.de Similarly, heating pyridazine-3,4-dicarboxylic acid at 170°C in 1-methylpyrrolidone results in pyridazine-4-carboxylic acid. thieme-connect.de

The reaction conditions for decarboxylation can be tailored to achieve the desired product. In many instances, simply heating the pyridazinecarboxylic acid above 200°C is sufficient to induce decarboxylation, often resulting in high yields of the corresponding pyridazine derivative. thieme-connect.de The process can also be carried out by heating the silver salt of the carboxylic acid, either in a dry state or in various media such as water, dilute base, or dilute acid. thieme-connect.de Catalytic amounts of substances like aniline, dimethylaniline, or quinoline (B57606) have also been employed to facilitate the reaction. thieme-connect.de

A notable application of this methodology is in the synthesis of aryl 4-pyridazinyl ketones. These compounds can be prepared by the decarboxylation of the corresponding 5-aroyl-4-pyridazinecarboxylic acids. researchgate.net Furthermore, a general method for preparing 4-acylpyridazines involves the homolytic acylation of ethyl-4-pyridazinecarboxylate to yield ethyl-5-acyl-4-pyridazinecarboxylates, which are then hydrolyzed and subsequently decarboxylated. researchgate.net

The following table provides a summary of various decarboxylation reactions for the synthesis of pyridazine derivatives:

| Starting Material | Reaction Conditions | Product | Reference |

| Pyridazinetetracarboxylic acid | Heating | Pyridazine | wikipedia.org |

| Pyridazine-3,4,5,6-tetracarboxylic acid | Heating in dilute hydrochloric acid | Pyridazine-4,5-dicarboxylic acid | thieme-connect.de |

| Pyridazine-3,4-dicarboxylic acid | Heating at 170°C in 1-methylpyrrolidone | Pyridazine-4-carboxylic acid | thieme-connect.de |

| 5,6-Diphenylpyridazine-3,4-dicarboxylic acid | Heating in glycerol | 3,4-Diphenylpyridazine | thieme-connect.de |

| Ethyl-5-acyl-4-pyridazinecarboxylates | 1. Alkaline hydrolysis 2. Decarboxylation | 4-Acylpyridazines | researchgate.net |

| 5-Aroyl-4-pyridazinecarboxylic Acids | Heating | Aryl 4-pyridazinyl ketones | researchgate.net |

| 4,6-Dichloropyridazine-3-carboxylate intermediate | Acid-catalyzed decarboxylation | Diester intermediate for dihydroxypyridopyridazine | mdpi.comresearchgate.net |

| Pyrazole-3-carboxylic acid derivative | Decarboxylation | 4-Benzoyl-5-phenyl-1-pyridin-2-yl-pyrazole | tubitak.gov.tr |

Advanced Spectroscopic and Computational Analysis of Pyridazine Hydrochloride

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in determining the molecular framework and functional groups present in pyridazine (B1198779) hydrochloride.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, offering insights into its functional groups and bonding. The IR spectrum of pyridazine hydrochloride displays characteristic absorption bands that confirm its structure. The formation of the hydrochloride salt leads to notable shifts in the vibrational frequencies compared to the parent pyridazine molecule. For instance, broad absorption bands observed in the regions of 2450 cm⁻¹ and 1900 cm⁻¹ are characteristic of the hydrochloride of pyridine-like structures. researchgate.net The presence of the N-H bond in the pyridazinium cation gives rise to distinct stretching and bending vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic ring are observed in the 1600-1400 cm⁻¹ region. The specific frequencies can be influenced by the crystalline environment and intermolecular interactions. liberty.educore.ac.uk

A representative table of key IR absorption bands for this compound is provided below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch | 3200 - 2500 (broad) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch (Ring) | 1650 - 1550 |

| C=C Stretch (Ring) | 1600 - 1450 |

| C-H In-plane Bending | 1300 - 1000 |

| C-H Out-of-plane Bending | 900 - 675 |

| Note: Specific peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull) and instrument resolution. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the proton signals are shifted downfield compared to neutral pyridazine due to the deshielding effect of the positive charge on the nitrogen atom. pw.edu.pl The spectrum typically shows distinct multiplets for the aromatic protons. The exact chemical shifts and coupling constants depend on the solvent used. For example, in deuterated chloroform (B151607) (CDCl₃), the protons of the pyridazine ring appear at specific chemical shifts. rsc.org The integration of the signals corresponds to the number of protons in each unique chemical environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. Similar to ¹H NMR, the carbon signals in this compound are shifted to lower fields relative to the parent compound. researchgate.net The number of signals indicates the number of non-equivalent carbon atoms.

The following table summarizes typical NMR data for the pyridazinium cation.

| Nucleus | Typical Chemical Shift Range (ppm) | Multiplicity |

| ¹H (Aromatic) | 7.5 - 9.5 | Multiplet |

| ¹³C (Aromatic) | 125 - 155 | Singlet |

| Note: Chemical shifts are referenced to a standard (e.g., TMS) and can vary with solvent and concentration. |

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. In the case of this compound, the mass spectrum will show the molecular ion peak corresponding to the pyridazinium cation. The fragmentation pattern can provide further structural information by showing the loss of specific neutral fragments. Electron ionization (EI) is a common technique used, and the resulting spectrum for the parent pyridazine shows a prominent molecular ion peak. nist.gov For this compound, the analysis would focus on the cationic species.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum in solution shows characteristic absorption bands. These bands can be attributed to π → π* and n → π* transitions within the pyridazine ring. The protonation of the pyridazine ring to form the hydrochloride can cause a shift in the absorption maxima (a chromic shift) compared to the free base. tandfonline.comfigshare.com Studies have shown that interactions with other molecules or metal ions can also lead to shifts in the UV-Visible spectrum, indicating the formation of complexes. tandfonline.comresearchgate.net For instance, the interaction between pyridazine derivatives and iron ions in a hydrochloric acid medium has been demonstrated by changes in the UV-Visible spectra. researchgate.net

Mass Spectrometry (MS)

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), are employed to complement experimental data and provide deeper insights into the molecular properties of this compound.

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. gsconlinepress.comresearchgate.net For this compound, DFT calculations can be used to:

Optimize the molecular geometry: This provides theoretical bond lengths and angles that can be compared with experimental data from X-ray diffraction. ijcrt.org

Predict vibrational frequencies: Calculated IR and Raman spectra can aid in the assignment of experimental vibrational bands. ijcrt.org

Determine electronic properties: DFT calculations provide information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for understanding the molecule's reactivity and electronic transitions. gsconlinepress.comresearchgate.netelectrochemsci.org

Simulate NMR spectra: Theoretical chemical shifts for ¹H and ¹³C can be calculated and compared with experimental results to confirm structural assignments. ijcce.ac.ir

Analyze molecular electrostatic potential (MEP): The MEP map illustrates the charge distribution and helps to identify regions susceptible to electrophilic and nucleophilic attack. ijcrt.org

Studies on pyridazine derivatives have extensively used DFT calculations, often with the B3LYP functional and various basis sets like 6-31G* or 6-311++G(d,p), to correlate molecular structure with observed properties. tandfonline.comgsconlinepress.comijcrt.orgelectrochemsci.orgderpharmachemica.com These theoretical studies are invaluable for understanding the behavior of this compound in various chemical environments.

Density Functional Theory (DFT) Calculations

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. tandfonline.commdpi.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large energy gap implies high electronic stability and low reactivity. electrochemsci.org For instance, in studies of pyridazine derivatives as corrosion inhibitors, a higher HOMO energy (EHOMO) value is associated with a greater electron-donating capacity to the empty d-orbitals of a metal. tandfonline.comtandfonline.com A lower LUMO energy (ELUMO) points to a stronger ability to accept electrons from the metal surface. researchgate.net

Quantum chemical calculations, often employing Density Functional Theory (DFT) with basis sets like B3LYP/6-31G* or B3LYP/6-311++G(d,p), are used to determine these energies. ijcrt.orggsconlinepress.com In studies on pyridazine derivatives, it has been observed that protonation, as would occur in this compound, can lower the HOMO and LUMO energy values, indicating higher reactivity in acidic conditions. tandfonline.comtandfonline.com The distribution of these orbitals is also significant; often, the HOMO and LUMO are delocalized across the molecular backbone, particularly around the nitrogen heteroatoms, which are key sites for interaction. mdpi.comnih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Pyridazine Derivatives Note: These values are illustrative and depend on the specific derivative and computational method.

| Compound/Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| PZ-yl (protonated) | -5.5782 | -2.0749 | 3.5033 | B3LYP/6-31G(d,p) tandfonline.comtandfonline.com |

| PZ-oxy (protonated) | -5.5798 | -2.0882 | 3.4916 | B3LYP/6-31G(d,p) tandfonline.comtandfonline.com |

| 4-chloromethyl pyridine (B92270) hydrochloride | -0.27404 | -0.00580 | 0.26824 | B3LYP/6-311++G(d,p) ijcrt.org |

| 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) | -5.53 | -1.87 | 3.66 | B3LYP/6-31G* gsconlinepress.com |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. ijcrt.org The MEP map is plotted over the molecule's electron density surface, using a color scale to represent different potential values.

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to the location of lone pair electrons of heteroatoms. researchgate.net Conversely, regions of positive potential, colored blue, are electron-deficient and are the preferred sites for nucleophilic attack. ijcrt.org Green areas represent neutral or zero potential.

For pyridazine and its derivatives, the most negative potential is consistently located around the nitrogen atoms of the pyridazine ring due to their high electronegativity and lone pairs of electrons. researchgate.netptfarm.pl This indicates that the nitrogen atoms are the primary sites for protonation (as in hydrochloride formation) and for interactions with electrophiles. ptfarm.pl The analysis of MEP surfaces is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's biological activity and crystal structure. ajrconline.org

Fukui Functions and Reactivity Indices

While MEP provides a general map of charge distribution, Fukui functions offer a more quantitative measure of local reactivity at specific atomic sites within a molecule. The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. tandfonline.com It helps to identify which atoms are most likely to undergo a nucleophilic or electrophilic attack. electrochemsci.org

Calculations of Fukui indices are used to pinpoint the sites for:

Nucleophilic attack (f+): The most reactive site for receiving an electron.

Electrophilic attack (f-): The most reactive site for donating an electron.

Radical attack (f0): The average of f+ and f-.

These indices are often calculated using population analysis on the neutral, cationic (N-1 electrons), and anionic (N+1 electrons) states of the molecule. electrochemsci.org

Table 2: Key Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | χ = -1/2 (EHOMO + ELUMO) | Measures the power of an atom or group to attract electrons. tandfonline.com |

| Chemical Hardness (η) | η = 1/2 (ELUMO - EHOMO) | Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. tandfonline.comresearchgate.net |

| Chemical Softness (S) | S = 1/η | The reciprocal of hardness; soft molecules are more reactive. researchgate.net |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the energy lowering due to maximal electron flow between donor and acceptor. tandfonline.comiucr.org |

These parameters are widely used in computational studies, for example, to correlate the structure of pyridazine-based corrosion inhibitors with their performance. tandfonline.comelectrochemsci.orgtandfonline.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the time-dependent behavior, conformational changes, and thermodynamics of molecules. plos.orgnih.gov

In the context of this compound, MD simulations are employed to understand its interaction with other molecules or surfaces. For instance, simulations can model the adsorption of pyridazine derivatives onto a metal surface (e.g., Fe(110) or Cu(111)) in an acidic, aqueous environment to investigate corrosion inhibition mechanisms. nih.govmdpi.com These simulations typically involve placing the inhibitor molecule in a simulation box with water molecules, hydronium ions, and chloride ions to mimic the corrosive medium. mdpi.com

The simulations are run for a specific duration (e.g., 100 to 500 ps) at a constant temperature, using a force field (like COMPASS or OPLS) to describe the interatomic forces. plos.orgmdpi.com The output trajectory provides insights into the stability of the adsorbed layer, the orientation of the inhibitor on the surface, and the interaction energies. nih.gov The analysis of radial distribution functions (RDF) from the simulation can reveal which atoms of the inhibitor are closest to the surface, confirming the active sites for adsorption. mdpi.com

Table 3: Typical Parameters for MD Simulations of Pyridine/Pyridazine Derivatives

| Parameter | Example Value/Method | Purpose/Significance |

|---|---|---|

| Simulation Package | GROMACS, Desmond, Materials Studio | Software used to perform the MD calculations. plos.orgresearchgate.net |

| Force Field | COMPASS, OPLS-2005 | A set of parameters to calculate the potential energy of the system. nih.govmdpi.com |

| Ensemble | NVT (Canonical) | Maintains constant Number of particles, Volume, and Temperature. mdpi.com |

| Temperature | 298 K / 300 K | Simulates room temperature conditions. plos.orgmdpi.com |

| Simulation Time | 100 - 500 ps | The duration over which the system's dynamics are tracked. plos.orgmdpi.com |

| Solvent Model | Explicit (e.g., TIP3P) | Models the solvent molecules individually for a realistic environment. nih.gov |

Quantum Chemical Computations for Mechanism Elucidation

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating complex reaction mechanisms at the molecular level. mdpi.com These calculations can map out entire reaction pathways, identify transition states, and determine activation energies, providing a detailed picture that is often difficult to obtain experimentally. acs.org

For heterocyclic systems like pyridazine, quantum calculations can explain mechanisms such as corrosion inhibition or chemical transformations. electrochemsci.orgacs.org For example, in corrosion studies, DFT is used to understand the nature of the interaction between the inhibitor molecule and the metal surface. researchgate.net By calculating the adsorption energy, researchers can determine whether the adsorption is physisorption (weak, electrostatic) or chemisorption (stronger, involving bond formation).

In a different context, computational studies have been used to unravel the mechanism of pyridine ring-opening in metal complexes. acs.org Such studies show how processes like deprotonation can trigger ring contraction and C-N bond cleavage, and they can predict the most likely products and intermediates. acs.org By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the proposed mechanism can be constructed, revealing the rate-limiting step of the reaction. mdpi.com These theoretical elucidations are crucial for designing more effective molecules, whether for materials science or medicinal chemistry. rsc.org

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity or other functional properties. Computational methods have become a cornerstone of SAR, allowing for the prediction of activity based on calculated molecular descriptors. mdpi.com

For pyridazine and related pyridine heterocycles, computational SAR studies investigate how different substituents on the ring system affect their properties. ptfarm.plmdpi.com By analyzing a series of related compounds, researchers can identify which structural features enhance or diminish a desired effect, such as antiproliferative activity or receptor binding affinity. mdpi.comptfarm.pl

The process often involves calculating a range of quantum chemical descriptors, including:

Electronic properties: HOMO-LUMO energies, dipole moment, and atomic charges. scilit.com

Steric properties: Molecular volume and surface area.

Lipophilicity: Calculated logP (partition coefficient). ptfarm.pl

MEP maps are also used to analyze how substituents alter the electrostatic potential and, therefore, the non-covalent interactions with a biological target. ptfarm.plmdpi.com For example, studies have shown that the presence and position of groups like -OH or -NH2 can enhance the antiproliferative activity of pyridine derivatives, while bulky groups or halogens may decrease it. mdpi.com These computational insights guide the rational design of new, more potent compounds by predicting which modifications are most likely to succeed, thereby saving significant time and resources in synthetic efforts. acs.org

Advanced Research in Applications of Pyridazine Hydrochloride Derivatives

Applications in Corrosion Inhibition

Research has demonstrated that pyridazine (B1198779) derivatives are effective corrosion inhibitors for various metals, including mild steel and copper, particularly in aggressive acidic environments like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and nitric acid (HNO₃). tandfonline.comresearchgate.netderpharmachemica.comnajah.edu The efficacy of these compounds stems from their molecular structure, which typically includes nitrogen, oxygen, or sulfur heteroatoms and π-electrons in their aromatic rings. nih.govelectrochemsci.orggsconlinepress.com These features facilitate strong interaction with metal surfaces, thereby protecting them from corrosive attack. tandfonline.comgsconlinepress.com The inhibition efficiency of these derivatives generally increases with their concentration in the corrosive medium. najah.eduelectrochemsci.orgijcsi.pro

The primary mechanism by which pyridazine derivatives protect metals from corrosion is through their adsorption onto the metal surface, which leads to the formation of a protective barrier. ijcsi.prosemanticscholar.orgrdd.edu.iq This barrier isolates the metal from the aggressive ions in the electrolyte. ijcsi.prosemanticscholar.org The effectiveness of this process is governed by the electronic structure of the inhibitor molecules and the nature of their interaction with the metal. nih.gov

The adsorption of pyridazine derivatives onto a metal surface can occur through two main mechanisms: physisorption and chemisorption. tandfonline.com

Physisorption: This process involves electrostatic interactions between the inhibitor molecules and the metal surface. In acidic solutions, the pyridazine molecule can become protonated. This positively charged molecule then interacts electrostatically with the negatively charged metal surface (due to the adsorption of anions like Cl⁻ from the acid). tandfonline.com This type of adsorption is generally weaker and can be diminished by rising temperatures. aphrc.org

Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons or electron transfer between the inhibitor molecule and the metal, forming a coordinate-type covalent bond. tandfonline.com Pyridazine derivatives possess heteroatoms like nitrogen, oxygen, and sulfur with lone pairs of electrons, as well as π-electrons in the pyridazine ring. electrochemsci.orggsconlinepress.com These electrons can be donated to the vacant d-orbitals of the metal atoms (e.g., iron), creating a stable chemical bond. tandfonline.com This process is often spontaneous and results in a more durable protective layer. tandfonline.comtandfonline.com Adsorption studies frequently show that the process follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netijcsi.proaphrc.orgresearchgate.net

The adsorption of pyridazine derivative molecules onto the metal displaces water molecules and aggressive ions from the surface, leading to the formation of a protective film. tandfonline.comtandfonline.com This film acts as a physical barrier that hinders the charge and mass transfer processes responsible for corrosion, effectively slowing down or preventing the dissolution of the metal. tandfonline.comijcsi.prosemanticscholar.org The stability and coverage of this film are crucial for the inhibitor's effectiveness. Surface characterization techniques, such as Scanning Electron Microscopy (SEM), have visually confirmed the formation of these protective inhibitor layers on metal surfaces, which appear smoother and less damaged compared to uninhibited surfaces. tandfonline.comresearcher.life This protective layer consists of Fe-inhibitor complexes that reduce direct contact between the acid and the metal. tandfonline.comtandfonline.com

Electrochemical techniques are fundamental in evaluating the performance and understanding the mechanism of corrosion inhibitors. Methods like potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) provide quantitative data on how pyridazine derivatives affect corrosion processes at the metal-electrolyte interface. tandfonline.comresearchgate.net

Potentiodynamic polarization studies are conducted to determine the effect of an inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. najah.eduelectrochemsci.org By measuring the corrosion current density (i_corr), one can quantify the corrosion rate. A lower i_corr value in the presence of an inhibitor indicates effective corrosion inhibition. tandfonline.com

Research shows that most pyridazine derivatives act as mixed-type inhibitors. researchgate.netnajah.eduelectrochemsci.orgelectrochemsci.org This means they adsorb onto the metal surface and impede both the anodic and cathodic reactions, shifting both the anodic and cathodic polarization curves to lower current densities. electrochemsci.orgelectrochemsci.org The inhibition efficiency (IE%) can be calculated from the corrosion current densities with and without the inhibitor. tandfonline.com

| Inhibitor | Concentration (M) | Corrosion Current (i_corr) (μA/cm²) | Inhibition Efficiency (IE%) |

|---|---|---|---|

| Blank | - | 1100 | - |

| GP2 | 10⁻⁴ | 352 | 68.00 |

| 10⁻³ | 176 | 83.90 | |

| GP3 | 10⁻⁴ | 198 | 82.00 |

| 10⁻³ | 90 | 91.83 |

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the properties of the metal/electrolyte interface. tandfonline.com In corrosion studies, EIS data is often presented as a Nyquist plot, where the diameter of the resulting semicircle corresponds to the charge transfer resistance (R_ct). electrochemsci.org A larger R_ct value signifies a slower corrosion process due to the inhibitor's presence. electrochemsci.org

The addition of pyridazine derivatives to a corrosive solution typically leads to a significant increase in the R_ct value and a decrease in the double-layer capacitance (C_dl). tandfonline.comresearchgate.netelectrochemsci.org The increase in R_ct indicates that the inhibitor is effectively hindering the charge transfer at the interface, thereby increasing the metal's resistance to corrosion. tandfonline.comtandfonline.com The decrease in C_dl is attributed to the adsorption of the organic molecules onto the metal surface, displacing the pre-adsorbed water molecules and decreasing the local dielectric constant. tandfonline.com

| Inhibitor | Charge Transfer Resistance (R_ct) (Ω cm²) | Double Layer Capacitance (C_dl) (μF/cm²) | Inhibition Efficiency (IE%) |

|---|---|---|---|

| Blank | 33.7 | - | - |

| PZ-oxy | 590.4 | - | 94.4 |

| PZ-yl | 861.2 | - | 96.6 |

Potentiodynamic Polarization (PDP) Measurements

Surface Characterization of Inhibited Materials (e.g., SEM/EDX)

In the realm of materials science, pyridazine derivatives have emerged as effective corrosion inhibitors for metals like mild steel and aluminum, particularly in acidic environments. tandfonline.comfigshare.comimpactfactor.orgresearchgate.netarabjchem.org The mechanism of this inhibition often involves the adsorption of the derivative molecules onto the metal surface, forming a protective barrier. The characterization of these inhibited surfaces is crucial to understanding the protective mechanism, and Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDX) are powerful tools for this purpose. tandfonline.comresearchgate.net

SEM analysis of mild steel surfaces treated with pyridazine-based inhibitors, such as PZ-oxy and PZ-yl, reveals a significantly smoother surface compared to the rough, pitted surface of unprotected steel exposed to hydrochloric acid. tandfonline.comfigshare.com This visual evidence suggests the formation of a stable and uniform protective film. EDX analysis complements these findings by providing elemental composition data. arabjchem.orgresearchgate.netresearchgate.net EDX spectra of inhibited surfaces show the presence of nitrogen, and sometimes other heteroatoms from the inhibitor molecule, alongside the characteristic peaks of the metal (e.g., iron). tandfonline.com This confirms that the inhibitor molecules have adsorbed onto the surface, creating a barrier that mitigates direct contact between the metal and the corrosive medium. tandfonline.comfigshare.combohrium.com The protective layer formed by these derivatives, often involving Fe-inhibitor complexes, effectively reduces metal dissolution and prevents the penetration of aggressive ions like chloride. tandfonline.comfigshare.com

Research in Medicinal Chemistry and Biological Activity of Pyridazine Derivatives

The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds. researchgate.netacs.orgresearchgate.netresearchgate.netnih.gov Researchers are actively exploring pyridazine derivatives for their therapeutic potential against a wide range of diseases, with significant focus on cancer and microbial infections. impactfactor.orgresearchgate.netjst.go.jpnih.gov

Anticancer Research

Pyridazine-containing molecules have shown considerable promise as anticancer agents, acting through various mechanisms to inhibit tumor growth. jst.go.jpekb.egactascientific.com

Many pyridazine derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a critical role in cell signaling pathways often dysregulated in cancer. researchgate.netnih.gov

VEGFR Inhibition: Certain pyridazine compounds have been designed to target Vascular Endothelial Growth Factor Receptor (VEGFR) kinases, which are crucial for angiogenesis (the formation of new blood vessels that supply tumors). impactfactor.orgjst.go.jp For instance, a study reported that compound 5b (structure not fully specified) showed a VEGFR kinase inhibition of 92.2%, which was comparable to the reference drug imatinib (B729) (92.1%). jst.go.jp

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy. acs.orgmetu.edu.tr A series of novel spiro-pyrrolopyridazine (SPP) derivatives were investigated for their EGFR inhibitory potential. The derivative SPP10 demonstrated significant EGFR kinase inhibitory activity, even surpassing the efficacy of the reference drug erlotinib. acs.orgmetu.edu.tr

Other Kinases: Research has also explored pyridazine derivatives as inhibitors of other kinases. Novel 3,6-disubstituted pyridazine derivatives have been evaluated as inhibitors of the JNK1 pathway. acs.org Nanoparticles of a pyrazolo-pyridazine derivative showed inhibitory effects on both EGFR and Cyclin-Dependent Kinase 2 (CDK-2). mdpi.com Additionally, triazolo[4,3-b]pyridazine derivatives have been developed as dual inhibitors of c-Met and Pim-1 kinases. rsc.org

Pyridazine derivatives have demonstrated significant cytotoxic effects, meaning they can kill cancer cells. acs.org This activity is often evaluated by determining the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

A study on spiro-pyrrolopyridazine (SPP) derivatives found that SPP10 exhibited potent cytotoxicity against breast (MCF-7), lung (H69AR), and prostate (PC-3) cancer cells with IC₅₀ values of 2.31 µM, 3.16 µM, and 4.2 µM, respectively. acs.orgmetu.edu.tr Another series of 3,6-disubstituted pyridazines showed excellent activity against T-47D breast cancer cells, with compounds 11i and 11m having IC₅₀ values of 0.43 µM and 0.99 µM, respectively. tandfonline.com

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| SPP10 | MCF-7 (Breast) | 2.31 ± 0.3 | acs.orgmetu.edu.tr |

| SPP10 | H69AR (Lung) | 3.16 ± 0.8 | acs.orgmetu.edu.tr |

| SPP10 | PC-3 (Prostate) | 4.2 ± 0.2 | acs.orgmetu.edu.tr |

| Compound 11i | T-47D (Breast) | 0.43 ± 0.01 | tandfonline.com |

| Compound 11m | T-47D (Breast) | 0.99 ± 0.03 | tandfonline.com |

| Compound 11b | T-47D (Breast) | 1.37 ± 0.04 | tandfonline.com |

| Compound 4b | MCF-7 (Breast) | 21.2 | jst.go.jp |

| Compound 5b | HCT-116 (Colon) | 30.3 | jst.go.jp |

Research has focused on the activity of pyridazine derivatives against a broad spectrum of human cancer cell lines. acs.org

Breast Cancer: MCF-7 and T-47D are common breast cancer cell lines used in studies. acs.orgjst.go.jptandfonline.com The spiro-pyrrolopyridazine derivative SPP10 was found to be most effective against MCF-7 cells. acs.org A separate study found that 3,6-disubstituted pyridazines were particularly effective against T-47D and MDA-MB-231 breast cancer cells. tandfonline.com Pyrimido-pyridazine derivatives also showed significant activity against MDA-MB 231 and MCF-7 cell lines. tandfonline.comnih.gov

Colon Cancer: The HCT-116 colon cancer cell line is another frequent target. jst.go.jpmdpi.com Several pyridazine compounds demonstrated cytotoxic activity comparable to the reference drug imatinib against this cell line. jst.go.jp

Lung and Prostate Cancer: The lung cancer cell line H69AR and the prostate cancer cell line PC-3 were shown to be sensitive to the cytotoxic effects of SPP10 . acs.orgmetu.edu.tr

NCI-60 Cell Lines: Some studies utilize the National Cancer Institute's panel of 60 human cancer cell lines to screen for broad anticancer activity. acs.org One 3,6-disubstituted pyridazine derivative, 9e , exhibited high growth inhibition against most of the NCI-60 panel, with particularly strong activity against renal (A498, CAKI-1) and non-small cell lung cancer (HOP-92) cell lines. acs.org Another triazolopyridazine derivative, 4g , also showed strong antiproliferative activity against a wide range of cell lines from the NCI-60 panel, including leukemia, colon, ovarian, renal, and breast cancer lines. rsc.org

Cytotoxic Pharmacotherapeutics

Antimicrobial and Antiviral Activities

The versatile pyridazine scaffold has also been investigated for its ability to combat infectious diseases caused by bacteria, fungi, and viruses. researchgate.netresearchgate.netnih.gov

Pyridazine derivatives carrying urea, thiourea, and sulfonamide groups have been synthesized and evaluated for their antimicrobial properties. These compounds showed promising inhibitory activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli.

One study reported that synthesized pyridazine derivatives exhibited promising activity against S. aureus with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 4 µg/mL. The same set of compounds was active against E. coli with MICs between 4 and 16 µg/mL. Furthermore, all tested compounds in that study displayed antifungal activity against Candida albicans and Candida parapsilosis with a consistent MIC value of 8 µg/mL. Other research has also confirmed the antibacterial and antifungal potential of various pyridazine derivatives. researchgate.netactascientific.comchemmethod.comijpsr.com

| Microorganism | Compound Type | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Urea/Thiourea/Sulfonamide derivatives | 2 - 4 | |

| Escherichia coli | Urea/Thiourea/Sulfonamide derivatives | 4 - 16 | |

| Candida albicans | Urea/Thiourea/Sulfonamide derivatives | 8 | |

| Candida parapsilosis | Urea/Thiourea/Sulfonamide derivatives | 8 | |

| A. baumannii | Pyridazinone derivative (Compound 13) | 3.74 | mdpi.com |

| S. aureus (MRSA) | Pyridazinone derivative (Compound 3) | 4.52 | mdpi.com |

The development of novel antiviral agents is a critical area of research, and pyridazine derivatives have shown potential in this domain. nih.govgeorgiasouthern.eduresearchgate.net Research has demonstrated that certain imidazo[1,2-b]pyridazine (B131497) derivatives are potent inhibitors of human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) replication in vitro. nih.gov Specifically, 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine were effective against HCMV. nih.gov

Other studies have explored pyridazine derivatives for activity against mosquito-borne viruses like Dengue and Zika. georgiasouthern.edu Additionally, various pyridine-fused and pyridine-containing heterocycles have been investigated for activity against a range of viruses, including HIV, by inhibiting viral replication through multiple mechanisms. nih.govscientificarchives.com

Anti-inflammatory Properties

Derivatives of pyridazine have emerged as a significant class of compounds in the development of novel anti-inflammatory agents. pcbiochemres.comresearchgate.net Research has been largely focused on creating safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which are often associated with gastrointestinal and renal side effects. pcbiochemres.com The pyridazinone core, in particular, has been a focal point for designing potent and safer NSAIDs. pcbiochemres.combohrium.com

Studies have shown that specific substitutions on the pyridazinone ring are crucial for anti-inflammatory activity and can influence selectivity for cyclooxygenase-2 (COX-2) over COX-1, a key strategy to reduce gastric side effects. bohrium.comcu.edu.eg For instance, N-substitution on the pyridazinone ring has been identified as a requirement for COX-2 selectivity. cu.edu.eg

Several series of pyridazine and pyridazinone derivatives have demonstrated significant anti-inflammatory effects in preclinical studies. For example, certain piperazinyl containing pyridazine derivatives have shown strong anti-inflammatory activity, with some compounds exhibiting effects superior to the well-known NSAID, indomethacin (B1671933). pcbiochemres.com Specifically, a compound where phenyl piperazine (B1678402) is linked to pyridazine by a propionyl link showed a superior anti-inflammatory effect. pcbiochemres.com In another study, compounds 4a and 9d displayed potent anti-inflammatory activity greater than indomethacin with a favorable gastric profile. cu.edu.eg Furthermore, some 3-O-substituted benzyl (B1604629) pyridazinone derivatives and 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives have exhibited potent anti-inflammatory and analgesic activities with minimal ulcerogenic side effects. sarpublication.comjscimedcentral.com

The development of dual COX and 5-lipoxygenase (5-LOX) inhibitors is another promising avenue, and pyridazine derivatives have been explored for this purpose. pcbiochemres.com Hybrid molecules combining the pyridazine pharmacophore with other active moieties, such as pyrazole (B372694), have also been designed. nih.gov For example, trimethoxy derivatives 5f and 6f , which are pyrazole-pyridazine hybrids, showed more potent COX-2 inhibitory action than the standard drug celecoxib. nih.gov

The table below summarizes the anti-inflammatory activity of selected pyridazine derivatives from various research studies.

| Compound/Derivative Series | Key Structural Features | Observed Anti-inflammatory Activity | Reference |

| Piperazinyl Pyridazine Derivatives | Contains a piperazinyl methyl moiety | Strong anti-inflammatory activity, some superior to indomethacin. pcbiochemres.com | pcbiochemres.com |

| Compounds 4a and 9d | Pyridazinone derivatives | More potent than indomethacin with a good safety profile. cu.edu.eg | cu.edu.eg |

| Pyrazole-pyridazine hybrids 5f and 6f | Contain both pyrazole and pyridazine scaffolds | Higher COX-2 inhibitory activity than celecoxib. nih.gov | nih.gov |

| 2-substituted 4,5-dihalo-3(2H)-pyridazinones | Halogen substitutions on the pyridazinone ring | High analgesic and anti-inflammatory activity with no ulcerogenic side effects. jscimedcentral.com | jscimedcentral.com |

| Pyrido[2,3-d]pyridazine-2,8-dione 7c | Fused pyridopyridazine (B8481360) system | Dual COX-1/COX-2 inhibitor with significant anti-inflammatory effects. nih.gov | nih.gov |

Neurological and Psychiatric Applications (e.g., Antidepressant, Anticonvulsant)

The pyridazine nucleus is a privileged scaffold in the design of agents targeting the central nervous system (CNS). doi.org Derivatives have been investigated for a range of neurological and psychiatric conditions, demonstrating potential as antidepressants and anticonvulsants. sarpublication.comscholarsresearchlibrary.com

In the realm of anticonvulsant activity, a number of 6-arylpyridazine-3(2H)-one derivatives have shown considerable efficacy in preclinical models. sciepub.com Structure-activity relationship (SAR) studies have revealed that the nature of the substituent at the 6-position of the pyridazine ring is critical for activity. nih.gov For instance, compounds with an aryl ring at this position, particularly a phenyl ring, have demonstrated notable anticonvulsant properties. sciepub.comnih.gov Further substitution on this phenyl ring can enhance activity; for example, a chloro substitution at the 2-position or dichloro substitutions at the 2- and 4-positions of the phenyl ring led to compounds with potency comparable to or greater than the standard antiepileptic drug phenobarbital. nih.gov The side chain at the 3-position also plays a crucial role, with a 4-hydroxypiperidine (B117109) side chain being identified as essential for significant anticonvulsant activity in one series of compounds. nih.gov

Specifically, compounds 2 (6-(2-chlorophenyl)-3-(4-hydroxypiperidino)pyridazine) and 3 (6-(2,4-dichlorophenyl)-3-(4-hydroxypiperidino)pyridazine) were identified as highly potent anticonvulsants. nih.gov Another study found that a novel series of 6-substituted-pyrido[3,2-d]pyridazine derivatives possessed strong anticonvulsant effects with low neurotoxicity. researchgate.net Among these, N-m-chlorophenyl- pcbiochemres.comcu.edu.egtandfonline.comtriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine (3 ) was the most potent, while N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine (19 ) showed a better safety profile than the marketed drug carbamazepine. researchgate.net

Pyridazine derivatives have also been explored for their antidepressant potential. researchgate.netresearchgate.net The introduction of a cyano group at the 4-position of certain pyridazine derivatives has been found to significantly enhance their therapeutic properties. google.com

| Derivative Series | Application | Key Findings | Reference(s) |

| 6-Aryl-3-(hydroxypolymethyleneamino)pyridazines | Anticonvulsant | Phenyl group at position 6 and 4-hydroxypiperidine at position 3 are crucial for activity. Chloro-substitution on the phenyl ring enhances potency. | nih.gov |

| 6-Aryl pyridazin-3(2H)-one derivatives | Anticonvulsant | Compounds with naphthyl and biphenyl (B1667301) groups showed activity comparable to reference drugs. | sciepub.com |

| 6-Substituted-pyrido[3,2-d]pyridazine derivatives | Anticonvulsant | Compound 3 was most potent; compound 19 had a high safety index. | researchgate.net |

| 4-Cyano-pyridazine derivatives | Antidepressant | Introduction of a cyano group at position 4 significantly improves therapeutic properties. | google.com |

Cardiovascular System Research (e.g., Antihypertensive, Cardiotonic)

The pyridazinone core is a well-established pharmacophore in cardiovascular drug discovery, with numerous derivatives investigated for their antihypertensive and cardiotonic effects. jchemrev.comresearchgate.net Several pyridazinone-based drugs, such as pimobendan (B44444) and levosimendan, have been successfully commercialized as cardiotonic agents. researchgate.net

Research has shown that pyridazin-3(2H)-one derivatives can act as vasodilators, which are crucial for managing conditions like hypertension and heart failure. tandfonline.comtandfonline.com These compounds can exert their effects through various mechanisms, including direct vasodilation, antagonism of the renin-angiotensin-aldosterone system, and inhibition of phosphodiesterases. tandfonline.comtandfonline.com For instance, a series of dihydropyridazinone derivatives were synthesized with expected antihypertensive and vasodilating activities. tandfonline.com In another study, certain pyrrole-substituted aryl pyridazinones demonstrated significant inhibition of phenylephrine-induced contractions in isolated rat aorta, indicating their potential as antihypertensive agents. tandfonline.com

The position and nature of substituents on the pyridazine ring are critical for cardiovascular activity. For example, hydrochloride salts of a compound with a 4-pyridyl group showed highly potent positive inotropic and vasodilator actions. jchemrev.com Furthermore, 6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydro-3-(2H)-pyridazinones have been identified as having cardiotonic properties. jchemrev.com Research has also explored pyridazinone derivatives as antiplatelet agents, with some compounds showing activity similar to aspirin. jchemrev.com

The following table highlights some key findings in the cardiovascular applications of pyridazine derivatives.

| Derivative Series | Application | Mechanism/Key Findings | Reference(s) |

| Pyridazin-3(2H)-one derivatives | Vasodilator, Antihypertensive | Act as direct vasodilators or target the renin-angiotensin-aldosterone system and phosphodiesterases. | tandfonline.comtandfonline.com |

| 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3-(2H)-pyridazinones | Cardiotonic | Exhibit positive inotropic (strengthening heart muscle contraction) effects. | jchemrev.com |

| Pyrrole-substituted aryl pyridazinones | Antihypertensive | Inhibit phenylephrine-induced contractions in rat aorta. | tandfonline.com |

| 6-substituted and 2,6-disubstituted pyridazinones | Antiplatelet | Showed antiplatelet activity comparable to aspirin. | jchemrev.com |

Applications in Agrochemicals and Crop Protection

Pyridazine derivatives are widely utilized in the agrochemical industry as active ingredients in products designed for crop protection. scholarsresearchlibrary.com Their biological activity extends to controlling unwanted plant growth and preventing fungal diseases in essential crops. scholarsresearchlibrary.comekb.eg

Certain pyridazine derivatives have been successfully developed and commercialized as herbicides. scholarsresearchlibrary.comekb.eg One well-known example is Chloridazon , a selective herbicide used extensively in beet cultivation. scholarsresearchlibrary.com The herbicidal potential of the pyridazine structure has led to ongoing research to discover new and more effective compounds. google.comarkat-usa.org

A study focusing on a series of novel 8-(3-(trifluoromethyl)phenyl)-6-methyl- scholarsresearchlibrary.comekb.eggoogle.comtriazolo[4,3-b]pyridazin-3(2H)-one derivatives found that several of these compounds exhibited excellent herbicidal activity against weeds. arkat-usa.org The research involved docking three key structural moieties—pyridazine, bicyclic triazolone, and 3-trifluoromethylphenyl—to create these new potential agrochemicals. arkat-usa.org Bioassays confirmed their efficacy, with some compounds showing significant inhibition of both chlorophyll (B73375) and growth in the target weed species Spirodela polyrhiza. arkat-usa.org

Table 2: Herbicidal Activity of Triazolo[4,3-b]pyridazin-3(2H)-one Derivatives against Spirodela polyrhiza

| Compound ID | Concentration | % Inhibition of Chlorophyll | % Inhibition of Fresh Weight |

|---|---|---|---|

| 1a | 10 µg/ml | > 80% | > 70% |

| 1b | 10 µg/ml | > 80% | > 70% |

| 1c | 10 µg/ml | > 80% | > 70% |

| 1n | 10 µg/ml | > 80% | > 70% |

Data sourced from Arkivoc, 2008. arkat-usa.org

The development of pyridazine-based fungicides is an active area of research aimed at protecting crops from phytopathogenic microorganisms. google.comgoogle.com Novel pyridazine derivatives have shown unexpected and potent fungicidal activity, including curative action against existing fungal infestations. google.comgoogle.com

Inspired by fungicides derived from natural products, one line of research involved synthesizing a series of chalcone (B49325) derivatives containing a pyridazine moiety. arabjchem.org These compounds were tested against a panel of nine plant fungi. One derivative, B4 , demonstrated superior bioactivity against Botrytis cinerea (BC) compared to the commercial fungicide azoxystrobin. arabjchem.org In another study, a series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated. researchgate.net Compound 4j from this series showed more promising antifungal potency against five different fungal strains than two commercial fungicides, chlorothalonil (B1668833) and hymexazol. researchgate.net

Table 3: Fungicidal Activity (EC₅₀) of Pyridazine Derivatives Against Plant Pathogens

| Compound Class | Compound ID | Target Fungus | EC₅₀ (µg/mL) | Reference Fungicide (EC₅₀) |

|---|---|---|---|---|

| Chalcone-Pyridazine | B4 | Botrytis cinerea | 8.91 | Azoxystrobin (20.28) |

| Chalcone-Pyridazine | B4 | Rhizoctonia solani | 18.10 | Azoxystrobin (N/A) |

| Imidazo[1,2-b]pyridazine | 4j | Alternaria alternata | 4.0 | Chlorothalonil / Hymexazol |

| Imidazo[1,2-b]pyridazine | 4j | Fusarium solani | 6.3 | Chlorothalonil / Hymexazol |

| Imidazo[1,2-b]pyridazine | 4j | Alternaria brassicae | 7.1 | Chlorothalonil / Hymexazol |

| Imidazo[1,2-b]pyridazine | 4j | Valsa mali | 7.5 | Chlorothalonil / Hymexazol |

| Imidazo[1,2-b]pyridazine | 4j | Pyricularia oryzae | 7.7 | Chlorothalonil / Hymexazol |

Data sourced from multiple independent studies. arabjchem.orgresearchgate.net

Herbicidal Activity

Applications in Materials Science and Industrial Technology

The unique electronic properties of the pyridazine ring make its derivatives suitable for advanced applications in materials science, particularly in optoelectronics. researchgate.netchemscene.com

In the field of OLEDs, pyridazine derivatives are explored as electron-acceptor moieties in the design of novel emitters. frontiersin.org The electron-deficient nature of the pyridazine ring makes it comparable to other N-heterocycles like triazine and pyrazine, which are commonly used in OLED materials. frontiersin.org

A significant area of development is in materials for Thermally Activated Delayed Fluorescence (TADF). TADF emitters allow OLEDs to harvest both singlet and triplet excitons, dramatically increasing device efficiency. frontiersin.org Researchers have synthesized donor-acceptor molecules where pyridazine serves as the acceptor. One such compound, dPXZMePydz , was used as an emitter in an OLED device and demonstrated efficient triplet harvesting via the TADF mechanism. frontiersin.org

Table 4: Performance of a Pyridazine-Based TADF Emitter in an OLED

| Emitter Compound | Host Material | Emitter Concentration | Maximum External Quantum Efficiency (EQEₘₐₓ) | Emission Mechanism |

|---|---|---|---|---|

| dPXZMePydz | DPEPO | 15 wt% | > 5.8% | TADF |

Data sourced from Frontiers in Chemistry, 2021. frontiersin.org

Smart luminescent materials that change their optical properties in response to external stimuli are in high demand for applications like sensors and data encryption. nih.govacs.org Pyridazine derivatives have been successfully employed to create such materials. figshare.com

A notable example is the donor-acceptor pyridazine derivative 3,4,5,6-tetrakis(4-methoxyphenyl)pyridazine (TPP) . nih.gov This compound exhibits "turn-on" fluorescence upon exposure to acid. acs.org The protonation of the nitrogen atoms in the pyridazine ring triggers a massive shift in the emission wavelength, causing the fluorescence color to change from blue to orange-red. nih.govacs.org This large spectral shift allows for the creation of a full spectrum of emission colors, including white light, simply by controlling the degree of protonation. nih.gov This property was leveraged to create a highly sensitive and reversible film sensor for trifluoroacetic acid (TFA) and to demonstrate data encryption and decryption using a photoacid generator controlled by UV light. nih.govfigshare.com

Table 5: Stimuli-Responsive Fluorescence of a Pyridazine Derivative (TPP)

| State | Stimulus | Emission Peak (λₑₘ) | Emission Color |

|---|---|---|---|

| Neutral | None | - (Non-fluorescent) | - |

| Protonated | Acid (e.g., TFA) | 406 nm to 630 nm | Blue to Orange-Red |

Data sourced from ACS Applied Materials & Interfaces, 2018. nih.govacs.org

Future Directions and Emerging Research Areas

Exploration of New Pyridazine (B1198779) Hydrochloride Derivatives with Enhanced Properties

The pyridazine ring is a versatile heterocyclic structure that serves as a foundational scaffold for developing new chemical entities with tailored properties. scholarsresearchlibrary.comrjptonline.org Researchers are actively exploring the synthesis of novel pyridazine derivatives by introducing various functional groups to modulate their electronic, steric, and physicochemical characteristics. This exploration aims to enhance their performance in diverse fields, from medicinal chemistry to materials science.

One promising strategy is the creation of hybrid molecules, where the pyridazine core is combined with other pharmacophores to achieve synergistic or enhanced biological activity. For instance, new pyrazole (B372694)–pyridazine hybrids have been designed and synthesized, demonstrating significant potential as selective COX-2 inhibitors for anti-inflammatory applications. nih.gov In one study, trimethoxy-substituted pyrazole-pyridazine derivatives exhibited more potent COX-2 inhibitory activity than the established drug celecoxib. nih.gov This highlights the power of hybrid-based design in developing new active compounds. nih.gov

The synthesis of new derivatives often involves multi-step reaction sequences. For example, new pyridazine derivatives for anti-HAV (Hepatitis A Virus) evaluation have been synthesized starting from precursor compounds and reacting them with reagents like hydroxylamine (B1172632) hydrochloride or p-chlorobenzaldehyde to yield the target molecules. nih.gov Similarly, other synthetic routes involve the reaction of precursor hydrazones with various reagents to yield a range of pyridazine and pyrimidine (B1678525) derivatives. researchcommons.org The modification of the pyridazine ring through reactions like substitution can lead to diverse derivatives with distinct properties. The bromine atom on a pyridazine ring, for example, can be substituted by nucleophiles to create new compounds.

Research findings on some recently developed pyridazine derivatives and their enhanced properties are summarized below.

| Derivative Class | Target Application | Enhanced Property/Finding |

| Pyrazole-pyridazine hybrids | Anti-inflammatory | Potent and selective COX-2 inhibition, with some derivatives exceeding the activity of celecoxib. nih.gov |

| 4-Bromopyridazin-3-amine derivatives | Medicinal Chemistry | Serves as a key building block for synthesizing agents targeting cancer and neurological disorders. |

| Thienylpyridazine derivatives | Optical Materials | Functionalization with electron-rich and electron-acceptor groups creates push-pull systems with notable optical and electronic properties. mdpi.com |

| Pyridazine-based corrosion inhibitors | Industrial Chemistry | Newly synthesized derivatives (PZ-oxy, PZ-yl) show superior corrosion inhibition efficiency (up to 96%) for mild steel in acidic environments compared to conventional inhibitors. tandfonline.com |

| Tetrazolo[1,5-b]pyridazine (B14759603) derivatives | Energetic Materials | A promising building block for green primary explosives with high performance and reduced environmental impact compared to traditional lead-based explosives. sci-hub.se |

The systematic exploration of new pyridazine hydrochloride derivatives, guided by an understanding of structure-activity relationships, continues to be a vibrant area of research, promising new materials and therapeutic agents with significantly improved characteristics.

Advanced Mechanistic Investigations

A profound understanding of reaction mechanisms is crucial for optimizing synthetic routes, predicting product outcomes, and elucidating the mode of action of biologically active compounds. Advanced mechanistic investigations into reactions involving this compound and its derivatives are increasingly employing a combination of experimental and computational techniques to unravel complex chemical transformations.

Studies have focused on classic substitution reactions, such as the amination of halogenated pyridazines. Research on the reaction of 4-halogenopyridazines with potassium amide in liquid ammonia (B1221849) has provided evidence for the formation of a highly reactive 4,5-didehydropyridazine intermediate, which is a key step in the substitution mechanism. wur.nl Understanding such intermediates is fundamental to controlling reaction pathways in heterocyclic chemistry. wur.nl